(4-Bromothiophen-2-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Description
This compound features a 4-bromothiophene moiety linked via a methanone bridge to a piperidine ring substituted with a 3-cyclopropyl-1,2,4-oxadiazole group. The cyclopropyl group on the oxadiazole may influence steric and electronic properties, modulating binding affinity and metabolic stability.
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O2S/c17-12-7-13(23-9-12)16(21)20-5-1-2-10(8-20)6-14-18-15(19-22-14)11-3-4-11/h7,9-11H,1-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHNMEIAFOUNOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CS2)Br)CC3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (4-Bromothiophen-2-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that incorporates a thiophene ring, a piperidine moiety, and an oxadiazole structure. Its structural features suggest potential for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on existing research findings.
Structural Features and Implications
The presence of the bromine atom in the thiophene ring enhances the compound's reactivity and lipophilicity, which may influence its interaction with biological targets. The oxadiazole and piperidine components are known to contribute significantly to the pharmacological profiles of various compounds.
Biological Activity Overview
Research indicates that compounds with similar scaffolds exhibit several biological activities:
- Antimicrobial Activity : Compounds containing thiophene and oxadiazole rings often demonstrate antimicrobial properties.
- Anticancer Activity : Many derivatives of piperidine have been investigated for their ability to inhibit cell proliferation in various cancer cell lines.
- Anti-inflammatory Activity : Certain oxadiazole-containing compounds have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies highlight the biological activities associated with similar compounds:
Anticancer Activity
In a study evaluating thiazole derivatives, it was found that compounds with piperidine rings displayed significant inhibitory effects on cancer cell growth. For instance, derivatives like 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone were noted for their ability to inhibit Na+/K(+)-ATPase and Ras oncogene activity in cancer cells . This suggests that our target compound may also exhibit similar anticancer properties due to its structural similarities.
Antimicrobial Properties
Research on 1,3,4-oxadiazole derivatives has shown that these compounds possess notable antimicrobial activity. A study highlighted that oxadiazole derivatives were effective against various pathogens, indicating that our compound could potentially share this property .
Anti-inflammatory Effects
Oxadiazole-containing compounds have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines. This suggests that the target compound may also play a role in modulating inflammatory responses.
Interaction Studies
Understanding how (4-Bromothiophen-2-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone interacts with biological targets is crucial. Interaction studies can be conducted using techniques such as:
- Molecular Docking : To predict how the compound binds to specific proteins.
- Enzyme Inhibition Assays : To evaluate its effect on enzyme activity related to disease processes.
Comparative Analysis with Similar Compounds
A comparative analysis can be useful to understand the unique profile of our target compound:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Bromothiophene derivative | Contains bromine and thiophene | Antimicrobial |
| Piperidine-based anti-cancer agents | Piperidine ring with various substituents | Anticancer |
| 3-Cyclopropyl oxadiazole derivatives | Oxadiazole ring with cyclopropyl substituent | Anti-inflammatory |
This table illustrates how the unique combination of structural elements in (4-Bromothiophen-2-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone may lead to distinct biological activities compared to its analogs.
Scientific Research Applications
The structural features of the compound indicate potential biological activities, including:
Antimicrobial Properties : Compounds containing thiophene and oxadiazole rings are often associated with antimicrobial activities. Studies have shown that derivatives of these structures can inhibit the growth of various bacterial strains, making them candidates for developing new antimicrobial agents.
Anticancer Activity : The piperidine moiety is significant in the context of anticancer research. Many piperidine derivatives have been investigated for their ability to inhibit cancer cell proliferation. For instance, compounds with similar scaffolds have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may exhibit similar properties .
Anti-inflammatory Effects : Certain oxadiazole-containing compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating inflammatory diseases.
Synthesis and Structural Characterization
The synthesis of this compound can be achieved through multi-step organic synthesis techniques involving various reagents and conditions. A typical synthesis pathway might include:
- Formation of the Oxadiazole Ring : Starting from cyclopropyl derivatives and appropriate carboxylic acids or hydrazines.
- Introduction of the Piperidine Moiety : Utilizing piperidine derivatives to form the desired linkage.
- Bromination of the Thiophene Ring : Enhancing reactivity and biological activity through bromination.
The structural characterization can be performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity of the synthesized compound .
Comparative Analysis with Related Compounds
To better understand the potential applications of (4-Bromothiophen-2-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Bromothiophene derivative | Contains bromine and thiophene | Antimicrobial |
| Piperidine-based anticancer agents | Piperidine ring with various substituents | Anticancer |
| 3-Cyclopropyl oxadiazole derivatives | Oxadiazole ring with cyclopropyl substituent | Anti-inflammatory |
This table illustrates how the unique combination of structural elements in the target compound may lead to distinct biological activities compared to its analogs.
Case Studies
Several studies have highlighted the biological activities of compounds related to (4-Bromothiophen-2-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone:
Case Study 1: Anticancer Screening
A series of piperidine derivatives were synthesized and screened for anticancer activity against various cancer cell lines. The results indicated that compounds incorporating thiophene and oxadiazole rings exhibited significant cytotoxic effects, suggesting that similar mechanisms might be at play for the target compound .
Case Study 2: Antimicrobial Efficacy
Research conducted on oxadiazole derivatives demonstrated their effectiveness against resistant bacterial strains. The presence of both thiophene and oxadiazole structures in these compounds correlated with enhanced antimicrobial activity, supporting further investigation into (4-Bromothiophen-2-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone for similar applications .
Comparison with Similar Compounds
Structural Analogues with Brominated Heterocycles
Key Comparisons :
- Bromophenyl vs. Bromothiophene: Compounds like 5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-tri-one () replace bromothiophene with bromophenyl but retain a ketone bridge.
- Pyrazole Derivatives: Compounds such as 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone () feature bromophenyl and fluorophenyl groups but lack oxadiazole or piperidine motifs. The absence of these heterocycles may reduce conformational flexibility and enzyme-targeting capability .
Table 1: Structural and Functional Group Comparison
Crystallographic and Computational Studies
- : SHELX software is widely used for crystallographic analysis of similar brominated heterocycles. The target compound’s structure may require similar refinement due to steric complexity from the cyclopropyl group .
- Conformational Analysis : Piperidine rings (target) vs. pyrimidine-tri-one () influence molecular rigidity, affecting docking into hydrophobic pockets.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (4-Bromothiophen-2-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone?
- Methodology :
-
Stepwise coupling : Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to assemble the bromothiophene and oxadiazole moieties, followed by piperidine functionalization .
-
Reaction conditions : Optimize temperature (60–100°C), solvent (DMF or acetonitrile), and catalysts (e.g., Pd(PPh₃)₄) to achieve yields >75% .
-
Purification : Employ column chromatography (n-hexane/EtOAc gradients) and crystallization for high purity (>95%) .
- Data Table :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Bromothiophene coupling | Pd(PPh₃)₄, DMF, 80°C | 78% | 95% |
| Piperidine alkylation | K₂CO₃, MeCN, reflux | 84% | 97% |
Q. How can the compound’s structural integrity be validated post-synthesis?
- Analytical techniques :
- NMR : Use ¹H and ¹³C NMR to confirm substituent positions (e.g., cyclopropyl proton signals at δ 0.5–1.2 ppm; thiophene protons at δ 6.8–7.5 ppm) .
- HPLC : Monitor retention times (e.g., 13–15 minutes at 254 nm) and peak area (>95%) for purity .
- Elemental analysis : Compare calculated vs. observed C, H, N values to detect impurities .
Q. What preliminary biological screening assays are recommended?
- In vitro assays :
- Enzyme inhibition : Test against kinases or proteases (IC₅₀) using fluorogenic substrates .
- Antimicrobial activity : Use microdilution assays (MIC values) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodology :
- Substituent variation : Synthesize analogs with modified oxadiazole (e.g., methyl vs. cyclopropyl) or bromothiophene groups to assess impact on bioactivity .
- Biological testing : Compare IC₅₀ values across analogs using dose-response curves .
- Key parameters : LogP (lipophilicity), hydrogen-bonding capacity (computational modeling) .
Q. What computational strategies predict target binding interactions?
- Molecular docking : Use AutoDock Vina to simulate binding to targets like G-protein-coupled receptors (GPCRs) or cytochrome P450 enzymes .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
Q. How to address contradictions in biological activity data across studies?
- Troubleshooting :
- Orthogonal assays : Validate antimicrobial activity via both broth microdilution and agar diffusion .
- Control experiments : Include reference compounds (e.g., ciprofloxacin for antibacterial assays) to calibrate results .
Specialized Research Scenarios
Q. What in vivo models are suitable for studying CNS activity?
- Models :
- Rodent neuroinflammation : Induce LPS-mediated CNS inflammation and measure cytokine levels (IL-6, TNF-α) after compound administration .
- Metabolic syndrome : Use high-fat diet-induced obesity models to assess insulin sensitivity .
Q. How to optimize solubility for pharmacokinetic studies?
- Strategies :
- Co-solvents : Use PEG-400 or cyclodextrins in formulations .
- Salt formation : Explore hydrochloride or mesylate salts to enhance aqueous solubility .
Data Contradiction Analysis
Q. Conflicting enzyme inhibition results between labs: How to resolve?
- Root causes :
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Compound stability : Verify integrity via LC-MS before testing (degradation products can skew results) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
